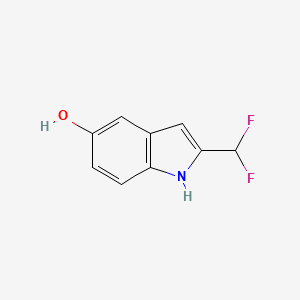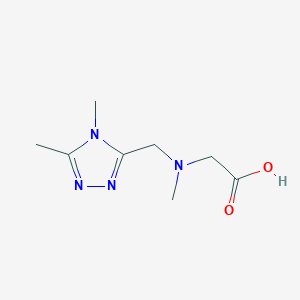
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable glycine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Applications De Recherche Scientifique
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N’-ethyl-2,2-dimethyl-4-thiomorpholinecarboximidamide
- Benzenamine, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methyl-
Uniqueness
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine is unique due to its specific structure, which includes a triazole ring and a glycine derivative. This structure imparts unique chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H14N4O2/c1-6-9-10-7(12(6)3)4-11(2)5-8(13)14/h4-5H2,1-3H3,(H,13,14) |
Clé InChI |
YRCFMQUQGPIXNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)CN(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



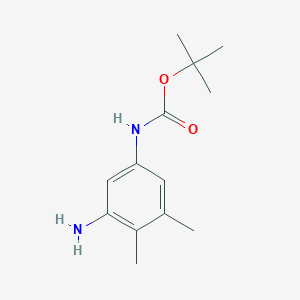
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
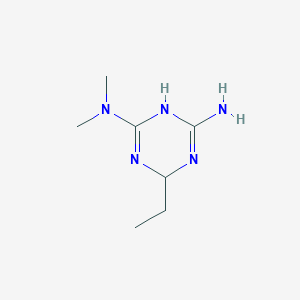
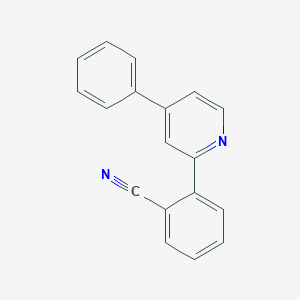


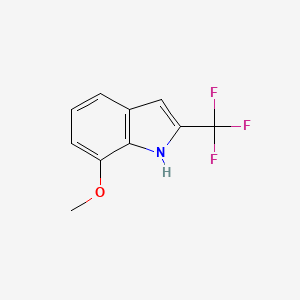
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
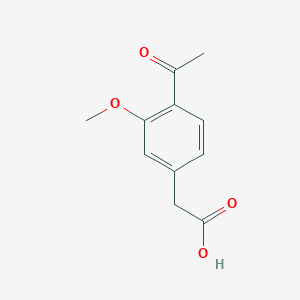
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
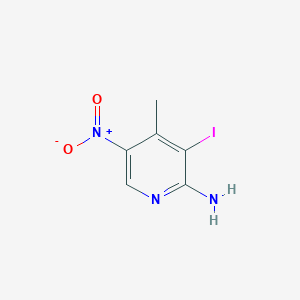
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
